molecular formula C10H9F2NO3 B13599312 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one

4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one

Cat. No.: B13599312
M. Wt: 229.18 g/mol
InChI Key: UTHLTTGGUSVPNG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity compared to other oxazolidin-2-one derivatives . This uniqueness makes it a valuable compound for advanced research and industrial applications.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9F2NO3/c11-9(12)16-8-4-2-1-3-6(8)7-5-15-10(14)13-7/h1-4,7,9H,5H2,(H,13,14)

InChI Key

UTHLTTGGUSVPNG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2OC(F)F

Origin of Product

United States

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